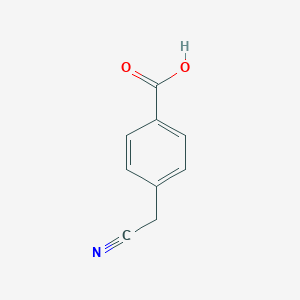

4-(Cyanomethyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 113990. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(cyanomethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSGBXCFAYHOKQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60297095 | |

| Record name | 4-(cyanomethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60297095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50685-26-2 | |

| Record name | 50685-26-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113990 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(cyanomethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60297095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(cyanomethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 4-(Cyanomethyl)benzoic Acid (CAS No. 50685-26-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Cyanomethyl)benzoic acid, a versatile chemical intermediate. The information is curated for professionals in research and development, with a focus on its chemical properties, synthesis, and potential applications.

Chemical and Physical Properties

This compound, also known as 4-Carboxyphenylacetonitrile, is a bifunctional molecule containing both a carboxylic acid and a nitrile group.[1] These functional groups make it a valuable building block in the synthesis of more complex molecules. Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 50685-26-2 | [1] |

| Molecular Formula | C₉H₇NO₂ | [2] |

| Molecular Weight | 161.16 g/mol | [2] |

| Melting Point | 196 °C | [1] |

| Boiling Point (Predicted) | 361.6 ± 25.0 °C | |

| Density (Predicted) | 1.257 ± 0.06 g/cm³ | |

| pKa (Predicted) | 4.04 ± 0.10 | |

| Appearance | Crystalline solid | |

| Solubility | Soluble in polar organic solvents like methanol.[3] Limited solubility in water. |

Synthesis and Purification

Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on common organic synthesis techniques.

Materials:

-

Methyl 4-(bromomethyl)benzoate

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Cyanation: In a round-bottom flask, dissolve methyl 4-(bromomethyl)benzoate in DMSO. Add sodium cyanide portion-wise while stirring at room temperature. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-(cyanomethyl)benzoate.

-

Hydrolysis: Dissolve the crude ester in a mixture of methanol and water. Add a solution of sodium hydroxide and heat the mixture to reflux. Monitor the reaction by TLC until the ester is fully hydrolyzed.

-

Acidification and Isolation: Cool the reaction mixture and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify with hydrochloric acid until a precipitate forms.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Experimental Workflow: Synthesis and Purification

Applications in Research and Drug Development

This compound is primarily utilized as an intermediate in organic synthesis. Its bifunctional nature allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and dyes.

Derivatives of benzoic acid are known to possess a wide range of biological activities. For instance, some benzoic acid derivatives have been investigated for their antifungal properties, targeting enzymes like CYP53.[4] Additionally, derivatives of the structurally related 4-aminobenzoic acid have shown antimicrobial and cytotoxic activities.[5]

While specific biological activity data such as IC50 or Ki values for this compound itself were not found in the reviewed literature, its role as a building block suggests its incorporation into larger molecules that may exhibit significant biological effects.

Potential Screening Workflow for Biological Activity

The following diagram illustrates a general workflow for screening the biological activity of a compound like this compound.

References

- 1. 50685-26-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. This compound | C9H7NO2 | CID 270871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Cyanobenzoic Acid|98%|CAS 619-65-8 [benchchem.com]

- 4. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Cyanomethyl)benzoic Acid for Researchers and Drug Development Professionals

Introduction: 4-(Cyanomethyl)benzoic acid is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its structure, incorporating both a carboxylic acid and a nitrile group, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates and functional materials. This technical guide provides a comprehensive overview of its chemical properties, experimental protocols for its synthesis and analysis, and its potential applications in research and drug development.

Physicochemical Properties of this compound

This compound is a white to off-white crystalline solid. Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value |

| Molecular Weight | 161.16 g/mol [1] |

| Molecular Formula | C₉H₇NO₂[1] |

| CAS Number | 50685-26-2 |

| Appearance | White to off-white crystalline solid |

| Melting Point | Not available |

| Boiling Point | 361.6 ± 25.0 °C (Predicted) |

| Density | 1.257 ± 0.06 g/cm³ (Predicted) |

| Solubility | Soluble in organic solvents such as DMSO and methanol |

| pKa | 4.04 ± 0.10 (Predicted) |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from p-toluic acid. The first step involves the radical bromination of the methyl group to form 4-(bromomethyl)benzoic acid, which is then converted to the target compound via a nucleophilic substitution reaction with a cyanide salt.

Experimental Protocol:

Step 1: Synthesis of 4-(Bromomethyl)benzoic acid [2]

This procedure is adapted from a standard protocol for the radical bromination of toluic acids.

-

Reaction Setup: In a 100 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine p-toluic acid (4-methylbenzoic acid, 3.00 g, approximately 22 mmol), N-bromosuccinimide (NBS, 4.0 g, approximately 22.5 mmol), and benzoyl peroxide (0.25 g, approximately 1 mmol) as a radical initiator.

-

Solvent Addition: Add chlorobenzene (30 mL) to the flask, ensuring that all solids are washed down from the neck of the flask.

-

Reflux: Heat the mixture to a gentle reflux and maintain for 1 hour. The reaction time begins once the mixture starts to boil. It is advisable to swirl the mixture periodically to ensure proper mixing.

-

Isolation of Crude Product: After 1 hour, cool the flask to room temperature and then further cool it in an ice bath to precipitate the product. Collect the solid by suction filtration and wash it with three 10 mL portions of hexane to remove byproducts.

-

Purification of Crude Product: Transfer the solid to a beaker and add 75 mL of deionized water. Stir the slurry thoroughly to dissolve the succinimide byproduct. Collect the solid again by suction filtration, wash it with two 15 mL portions of water and then with two 15 mL portions of hexane. Dry the product under suction for at least 10 minutes.

-

Recrystallization: Recrystallize the crude 4-(bromomethyl)benzoic acid from a minimal amount of a suitable solvent like ethyl acetate to obtain the purified product.

Step 2: Synthesis of this compound

This is a general procedure for the cyanation of benzyl halides.

-

Reaction Setup: In a round-bottomed flask, dissolve the purified 4-(bromomethyl)benzoic acid (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Cyanide Addition: Add sodium cyanide or potassium cyanide (1.1 to 1.5 equivalents) to the solution. The cyanide salt should be handled with extreme care in a well-ventilated fume hood due to its high toxicity.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into water and acidify with a dilute acid (e.g., 1 M HCl) to precipitate the carboxylic acid.

-

Isolation and Purification: Collect the precipitate by filtration, wash with water, and dry. The crude this compound can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. The following are the reported NMR data for this compound.[3]

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ¹H NMR | ~7.4 | d | 2H | Aromatic CH |

| ~8.0 | d | 2H | Aromatic CH | |

| ~4.0 | s | 2H | -CH₂-CN | |

| ~12.5 | br s | 1H | -COOH | |

| ¹³C NMR | ~25 | -CH₂-CN | ||

| ~118 | -CN | |||

| ~130 | Aromatic CH | |||

| ~131 | Aromatic CH | |||

| ~132 | Aromatic C-COOH | |||

| ~138 | Aromatic C-CH₂CN | |||

| ~167 | -COOH |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of organic compounds. A general reverse-phase HPLC method for the analysis of benzoic acid derivatives can be adapted for this compound.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[4][5]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 230-254 nm).

-

Injection Volume: 10-20 µL.

-

Sample Preparation: The sample should be dissolved in the mobile phase or a compatible solvent.

Applications in Drug Development and Research

This compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents.[6] Its bifunctional nature allows for diverse chemical modifications. The carboxylic acid group can be converted to esters, amides, or other derivatives, while the cyanomethyl group can participate in various transformations or act as a polar functional group.

Benzoic acid and its derivatives are known to possess a wide range of biological activities, and they are considered important scaffolds in drug discovery.[7] While specific biological targets for this compound are not extensively documented in publicly available literature, its structural motifs are present in molecules with therapeutic potential. It can be used in the synthesis of compounds targeting specific enzymes and receptors.[6]

Synthesis Workflow

The following diagram illustrates the synthetic pathway from p-toluic acid to this compound.

Caption: Synthetic route to this compound.

Logical Relationship in Drug Discovery

The utility of this compound in drug discovery stems from its role as a versatile building block. The following diagram illustrates its logical position in the early stages of pharmaceutical development.

Caption: Role in early-phase drug discovery.

References

- 1. This compound | C9H7NO2 | CID 270871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 3. rsc.org [rsc.org]

- 4. helixchrom.com [helixchrom.com]

- 5. longdom.org [longdom.org]

- 6. chemimpex.com [chemimpex.com]

- 7. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(Cyanomethyl)benzoic acid physical properties

An In-depth Technical Guide on the Physical Properties of 4-(Cyanomethyl)benzoic Acid

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Quantitative Physical and Chemical Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇NO₂ | [1] |

| Molecular Weight | 161.16 g/mol | [1][2] |

| Melting Point | 196 °C | [2] |

| Boiling Point (Predicted) | 361.6 ± 25.0 °C | [3][4] |

| Density (Predicted) | 1.257 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 4.04 ± 0.10 | [3] |

| CAS Number | 50685-26-2 | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H-NMR and ¹³C-NMR spectra have been reported for this compound, providing detailed information about its molecular structure.[5]

-

Infrared (IR) Spectroscopy : IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the nitrile (C≡N) and carboxylic acid (COOH) groups.[6][7]

-

Mass Spectrometry (MS) : Mass spectrometry is employed to determine the molecule's mass-to-charge ratio, confirming its molecular weight.[8][9]

Experimental Protocols

The following are detailed methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state and is a key indicator of purity.[10]

Protocol:

-

A small, dry sample of the compound is placed into a capillary tube, which is sealed at one end.[11][12]

-

The capillary tube is attached to a thermometer and placed in a heating bath or a melting point apparatus.

-

The sample is heated slowly and evenly.[10]

-

The temperature at which the substance begins to melt and the temperature at which it completely melts are recorded as the melting point range.[10] For pure compounds, this range is typically narrow.

Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.[13]

Protocol:

-

A known mass of the compound is added to a specific volume of a solvent (e.g., water, ethanol) in a test tube or flask at a controlled temperature.[13][14]

-

The mixture is shaken vigorously to ensure thorough mixing.[14]

-

The process of adding the solute is continued until no more solute dissolves, and a saturated solution is formed.[13]

-

The undissolved solid is separated from the solution, and the concentration of the dissolved solute is determined using an appropriate analytical method.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the structure and chemical environment of molecules.[16]

Protocol:

-

A small amount of the compound is dissolved in a suitable deuterated solvent.[17][18]

-

The solution is placed in a thin NMR tube.[17]

-

The NMR tube is placed into the NMR spectrometer.[18]

-

The sample is subjected to a strong magnetic field and irradiated with radiofrequency pulses.[16]

-

The resulting signals are detected, processed, and displayed as a spectrum.[16]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6][7]

Protocol:

-

The solid sample can be prepared as a KBr disk by mixing it with dry potassium bromide and pressing it into a thin disk.[19] Alternatively, a Nujol mull can be prepared by grinding the solid with a few drops of Nujol (a mineral oil).[19][20]

-

The prepared sample is placed in the sample holder of the IR spectrometer.[19]

-

The sample is irradiated with infrared light over a range of frequencies.[21]

-

The instrument records the frequencies at which the light is absorbed, generating the IR spectrum.[7]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions.[9]

Protocol:

-

The sample is introduced into the mass spectrometer, where it is vaporized and ionized.[8]

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio by a magnetic or electric field.[8]

-

A detector measures the abundance of each ion, and the data is plotted as a mass spectrum.

Visualization of Key Molecular Characteristics

The following diagram illustrates the logical relationships between the structural features of this compound and its key physical and chemical properties.

Caption: Key characteristics of this compound.

References

- 1. This compound | C9H7NO2 | CID 270871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. This compound CAS#: 50685-26-2 [m.chemicalbook.com]

- 4. Buy 2-Cyanomethyl-4-methoxy-benzoic acid | 76254-24-5 [smolecule.com]

- 5. rsc.org [rsc.org]

- 6. Experimental Design [web.mit.edu]

- 7. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. pennwest.edu [pennwest.edu]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 17. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 18. uwyo.edu [uwyo.edu]

- 19. webassign.net [webassign.net]

- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 21. chem.libretexts.org [chem.libretexts.org]

4-(Cyanomethyl)benzoic acid chemical structure

An In-depth Technical Guide to 4-(Cyanomethyl)benzoic Acid

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound, also known as 4-carboxyphenylacetonitrile or 4-carboxybenzyl cyanide, is a bifunctional organic compound containing both a carboxylic acid and a nitrile group.[1] Its chemical structure and properties are summarized below.

Chemical Structure

Caption: Chemical Structure of this compound

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-Carboxyphenylacetonitrile, 4-Carboxybenzyl cyanide | [1] |

| CAS Number | 50685-26-2 | [2] |

| Molecular Formula | C₉H₇NO₂ | [2] |

| Molecular Weight | 161.16 g/mol | [2] |

| Melting Point | 196 °C | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in polar organic solvents such as DMSO and DMF. Based on the related compound 4-cyanobenzoic acid, it is expected to have some solubility in water, which increases with pH. | [3] |

Synthesis of this compound

A common synthetic route to this compound involves a two-step process starting from 4-methylbenzoic acid (p-toluic acid). The first step is a radical bromination of the methyl group, followed by a nucleophilic substitution with a cyanide salt.

Experimental Protocol

Step 1: Synthesis of 4-(Bromomethyl)benzoic Acid

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methylbenzoic acid (1 equivalent), N-bromosuccinimide (NBS, 1.1 equivalents), and a radical initiator such as benzoyl peroxide (0.05 equivalents) in a suitable solvent like chlorobenzene.

-

Reaction Execution: Heat the mixture to reflux and maintain for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product. Filter the solid and wash with hexane to remove byproducts. The crude product is then washed with water to remove succinimide.

-

Purification: Recrystallize the crude 4-(bromomethyl)benzoic acid from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the purified product.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the 4-(bromomethyl)benzoic acid (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in a round-bottomed flask.

-

Reaction Execution: Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1 to 1.5 equivalents) to the solution. Heat the reaction mixture to 40-50°C and stir for several hours until the starting material is consumed (monitor by TLC).

-

Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into water. Acidify the aqueous solution with a dilute acid (e.g., 1 M HCl) to precipitate the this compound.

-

Purification: Collect the precipitate by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Synthesis Workflow

Caption: Synthesis and Characterization Workflow

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental data from the literature was not fully accessible, the expected NMR signals for this compound in a solvent like DMSO-d₆ are as follows:

¹H NMR:

-

A broad singlet in the region of 12-13 ppm corresponding to the carboxylic acid proton (-COOH).

-

A singlet around 4.0 ppm for the two protons of the cyanomethyl group (-CH₂CN).

-

Two doublets in the aromatic region (7.4-8.0 ppm), each integrating to two protons, corresponding to the para-substituted benzene ring.

¹³C NMR:

-

A signal for the carboxylic carbon (-COOH) around 167 ppm.

-

Signals for the aromatic carbons between 125-140 ppm.

-

A signal for the nitrile carbon (-C≡N) around 118 ppm.

-

A signal for the methylene carbon (-CH₂CN) around 25 ppm.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters for both 1D and 2D (e.g., COSY, HSQC) experiments should be used for full structural elucidation.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad |

| C-H (Aromatic) | 3100 - 3000 | Sharp, medium |

| C≡N (Nitrile) | 2260 - 2240 | Sharp, medium |

| C=O (Carboxylic Acid) | 1710 - 1680 | Strong, sharp |

| C=C (Aromatic) | 1600 - 1450 | Medium to weak |

| C-O (Carboxylic Acid) | 1320 - 1210 | Strong |

| O-H bend (Carboxylic Acid) | 960 - 900 | Broad, medium |

Experimental Protocol for FT-IR Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Expected Fragmentation: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 161. Common fragmentation patterns would include the loss of the carboxyl group (-COOH, m/z = 45) and cleavage of the cyanomethyl group.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Biological Activity

Currently, there is limited specific information available in the scientific literature regarding the biological activities and signaling pathways directly associated with this compound. However, various derivatives of benzoic acid are known to exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, and antioxidant properties. The presence of both a carboxylic acid and a nitrile group in this compound makes it an interesting candidate for further investigation in drug discovery and development as a scaffold or pharmacophore.

Safety and Handling

This compound is classified as harmful and an irritant. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated area or fume hood.

References

A Technical Guide to 4-(Cyanomethyl)benzoic Acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Cyanomethyl)benzoic acid, a substituted benzoic acid derivative, serves as a critical building block in the synthesis of various organic molecules, particularly in the realm of medicinal chemistry. Its bifunctional nature, featuring both a carboxylic acid and a cyanomethyl group, allows for versatile chemical modifications, making it a valuable intermediate in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synonyms, chemical properties, synthesis, and key applications of this compound, with a particular focus on its role in the development of Very Late Antigen-4 (VLA-4) antagonists.

Synonyms and Chemical Properties

This compound is known by several other names in chemical literature and commercial catalogs. A comprehensive list of its synonyms is provided below for clear identification and sourcing.

| Synonym Type | Synonym |

| IUPAC Name | This compound |

| CAS Number | 50685-26-2[1] |

| Other Names | 4-Carboxyphenylacetonitrile |

| p-(Cyanomethyl)benzoic acid | |

| α-Cyano-p-toluic acid | |

| Benzoic acid, 4-(cyanomethyl)- |

The key chemical and physical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and use in chemical reactions.

| Property | Value |

| Molecular Formula | C₉H₇NO₂[1] |

| Molecular Weight | 161.16 g/mol [1] |

| Appearance | White to off-white crystalline powder |

| Melting Point | 208-212 °C |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. Sparingly soluble in water. |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved from 4-(bromomethyl)benzoic acid via a nucleophilic substitution reaction with a cyanide salt. A detailed experimental protocol for a key precursor, 4-(bromomethyl)benzoic acid, is provided below, which can be adapted for the synthesis of the target compound.

Experimental Protocol: Synthesis of 4-(Bromomethyl)benzoic acid

This protocol describes the radical bromination of 4-methylbenzoic acid (p-toluic acid) to yield 4-(bromomethyl)benzoic acid, a direct precursor to this compound.

Materials:

-

4-Methylbenzoic acid

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (radical initiator)

-

Chlorobenzene (solvent)

-

Hexane

-

Deionized water

-

Ethyl acetate

Procedure:

-

To a 100 mL round-bottom flask, add 4-methylbenzoic acid (3.0 g, 22 mmol), N-bromosuccinimide (4.0 g, 22.5 mmol), and benzoyl peroxide (0.25 g, 1.0 mmol).

-

Add chlorobenzene (30 mL) to the flask.

-

Attach a reflux condenser and heat the mixture to a gentle reflux for 1 hour.

-

After reflux, cool the reaction mixture to room temperature, then further cool in an ice bath to precipitate the product.

-

Collect the solid by vacuum filtration and wash with cold hexane (3 x 20 mL) to remove unreacted starting materials and byproducts.

-

The crude product can be further purified by recrystallization from a minimal amount of hot ethyl acetate to yield pure 4-(bromomethyl)benzoic acid.

To synthesize this compound, the resulting 4-(bromomethyl)benzoic acid would then be reacted with a cyanide source, such as sodium cyanide, in a suitable polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Applications in Drug Development: VLA-4 Antagonists

A significant application of this compound in drug development is its use as a key intermediate in the synthesis of Very Late Antigen-4 (VLA-4) antagonists. VLA-4 is an integrin protein expressed on the surface of leukocytes that plays a crucial role in cell adhesion and migration, processes that are central to the inflammatory response in various autoimmune diseases.

VLA-4 Signaling Pathway and Mechanism of Action of Antagonists

VLA-4 mediates the adhesion of leukocytes to the vascular endothelium by binding to its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1). This interaction is a critical step in the recruitment of inflammatory cells to sites of inflammation. VLA-4 antagonists, often synthesized from derivatives of this compound, are designed to block this interaction, thereby inhibiting leukocyte migration and reducing inflammation.

The following diagram illustrates the VLA-4 signaling pathway and the inhibitory action of its antagonists.

Experimental Workflow for VLA-4 Antagonist Synthesis

The general workflow for synthesizing a VLA-4 antagonist using this compound involves several key steps, starting from the activation of the carboxylic acid group to its coupling with an appropriate amine-containing fragment.

Conclusion

This compound is a versatile and valuable chemical intermediate for researchers and professionals in drug development. Its straightforward synthesis and the reactivity of its functional groups make it an ideal starting material for the construction of complex, biologically active molecules. The successful development of potent VLA-4 antagonists highlights the importance of this compound in the ongoing search for new treatments for inflammatory and autoimmune diseases. This guide has provided a comprehensive overview of its properties, synthesis, and applications, serving as a foundational resource for its use in the laboratory and in the design of next-generation therapeutics.

References

4-Carboxyphenylacetonitrile properties

An In-depth Technical Guide to 4-Carboxyphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Carboxyphenylacetonitrile, also commonly known as 4-Cyanophenylacetic acid. It covers its chemical and physical properties, safety and handling protocols, synthesis, and applications, with a particular focus on its relevance in chemical research and drug discovery.

Chemical and Physical Properties

4-Carboxyphenylacetonitrile is a bifunctional organic compound containing both a carboxylic acid and a nitrile group. This dual functionality makes it a valuable building block in organic synthesis. Its core properties are summarized below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 5462-71-5[1] |

| EC Number | 226-753-7[1] |

| Molecular Formula | C₉H₇NO₂[1] |

| SMILES | OC(=O)Cc1ccc(cc1)C#N[1] |

| InChI | 1S/C9H7NO2/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4H,5H2,(H,11,12)[1] |

| InChI Key | WEBXRQONNWEETE-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 161.16 g/mol [1] |

| Appearance | White to light yellow or light orange powder/crystal[2][3] |

| Melting Point | 150-154 °C[1][4] |

| Assay / Purity | ≥95% - 97%[1][2][3] |

| Solubility | Soluble in Chloroform (CHCl₃), Tetrahydrofuran (THF), Dioxane[4] |

| Storage Class | 11 (Combustible Solids)[1] |

Spectroscopic Data Interpretation

While specific spectra are dependent on experimental conditions, the following provides a guide to the expected signals for 4-Carboxyphenylacetonitrile in key spectroscopic analyses.

Table 3: Expected Spectroscopic Signatures

| Technique | Functional Group | Expected Chemical Shift / Frequency Range |

| ¹H NMR | Carboxylic Acid (-COOH) | ~10-13 ppm (broad singlet) |

| Aromatic Protons (-C₆H₄-) | ~7.4-7.8 ppm (multiplets, two doublets) | |

| Methylene Protons (-CH₂-) | ~3.7 ppm (singlet) | |

| ¹³C NMR | Carboxylic Carbon (-COOH) | ~170-180 ppm |

| Nitrile Carbon (-C≡N) | ~118-125 ppm | |

| Aromatic Carbons (-C₆H₄-) | ~125-140 ppm | |

| Methylene Carbon (-CH₂-) | ~40-45 ppm | |

| IR Spectroscopy | Carboxylic Acid (O-H stretch) | 2500-3300 cm⁻¹ (very broad) |

| Nitrile (C≡N stretch) | 2220-2240 cm⁻¹ (sharp, medium intensity) | |

| Carboxylic Acid (C=O stretch) | 1700-1725 cm⁻¹ (strong) | |

| Aromatic (C=C stretch) | ~1600, ~1475 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 161 |

Safety, Handling, and Storage

Proper handling of 4-Carboxyphenylacetonitrile is essential for laboratory safety. The compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1][2][3]

Table 4: Hazard and Safety Information

| Category | Information |

| Signal Word | Warning[1] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation.[1] |

| Precautionary Statements | P264, P280, P301+P312, P302+P352, P305+P351+P338[1] |

| Personal Protective Equipment (PPE) | NIOSH/MSHA approved respirator (dust mask type N95), chemical safety goggles/eyeshields, protective gloves.[1][5] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, strong reducing agents.[5] |

| Storage | Keep container tightly closed. Store in a dry, cool, and well-ventilated place.[5][6] |

First Aid Measures:

-

In case of eye contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes.[7] If irritation persists, seek medical attention.

-

In case of skin contact: Wash off immediately with plenty of soap and water.[7]

-

If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[7]

-

If swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[7] Do NOT induce vomiting.[7]

The following diagram outlines the general workflow for safe handling.

Experimental Protocols

Synthesis from 4-Aminophenylacetic Acid

A common route for the synthesis of 4-Cyanophenylacetic acid involves a Sandmeyer-type reaction starting from 4-aminophenylacetic acid.[4]

Methodology:

-

Diazotization: A suspension of 4-aminophenylacetic acid (1.0 eq) is made in a solution of concentrated hydrochloric acid and water. The mixture is cooled to 0-5 °C in an ice-water bath.

-

A solution of sodium nitrite (NaNO₂) (1.1 eq) in water is added dropwise, maintaining the temperature between 0-5 °C. The reaction is stirred for approximately 25-30 minutes to form the diazonium salt solution.

-

Cyanation: In a separate flask, a solution of copper(I) cyanide (CuCN) and sodium cyanide (NaCN) in water is prepared and heated.

-

The cold diazonium salt solution is then slowly added to the hot cyanide solution. The reaction is typically accompanied by nitrogen gas evolution.

-

After the addition is complete, the mixture is heated for a period (e.g., at 60-70 °C for 1 hour) to ensure the reaction goes to completion.

-

Workup and Purification: The reaction mixture is cooled and acidified. The resulting precipitate is collected by filtration.

-

The crude product is then purified, typically by column chromatography on silica gel, using a solvent system such as ethyl acetate in methanol to yield pure 4-cyanophenylacetic acid as a solid.[4]

Applications in Research and Drug Discovery

The bifunctional nature of 4-Carboxyphenylacetonitrile makes it a versatile building block for synthesizing more complex molecules, which is of high interest in medicinal chemistry and materials science.

Role as a Synthetic Intermediate

The carboxylic acid group can be readily converted into esters, amides, or acid chlorides, while the nitrile group can undergo hydrolysis, reduction to an amine, or participate in cycloaddition reactions. This allows for the divergent synthesis of a wide array of derivatives. It is used as a reactant to prepare:

-

1,2,4,5-tetrazines: By reacting with other nitriles and hydrazine in the presence of a Lewis acid catalyst.[4]

-

Substituted Quinoxalines: Through copper-catalyzed reactions with 1-(2-aminoaryl)pyrroles.[1][4]

-

Substituted Imidazoles: Via one-pot, three-component reactions.[1][4]

Relevance in Drug Design

Both the nitrile and carboxylic acid moieties are important functional groups in pharmaceuticals.

-

Nitrile Group: The nitrile is considered a bio-isostere for a carbonyl group and can act as a hydrogen bond acceptor. It is generally robust and not readily metabolized, a favorable property for drug candidates.[8] Many nitrile-containing pharmaceuticals are prescribed for a wide variety of medical conditions.[8]

-

Carboxylic Acid Group: This group is often crucial for drug-target interactions, forming strong hydrogen bonds and electrostatic interactions with biological receptors.[9] However, its acidity can also be a liability, affecting properties like cell permeability and bioavailability.[9]

The presence of both groups in 4-Carboxyphenylacetonitrile makes it a valuable scaffold for creating libraries of compounds for high-throughput screening in drug discovery campaigns. It can be used to synthesize rigid linkers or introduce a key pharmacophore into a larger molecule.

References

- 1. 4-Cyanophenylacetic acid 97 5462-71-5 [sigmaaldrich.com]

- 2. (4-シアノフェニル)酢酸 | (4-Cyanophenyl)acetic Acid | 5462-71-5 | 東京化成工業株式会社 [tcichemicals.com]

- 3. (4-Cyanophenyl)acetic Acid | 5462-71-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 4-CYANOPHENYLACETIC ACID | 5462-71-5 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

4-(Cyanomethyl)benzoic acid safety data sheet

An In-depth Technical Guide to the Safety of 4-(Cyanomethyl)benzoic Acid

For researchers, scientists, and drug development professionals, a thorough understanding of the safety profile of chemical reagents is paramount. This guide provides a comprehensive overview of the safety data for this compound (CAS No: 50685-26-2), also known as 4-Carboxyphenylacetonitrile or 4-Carboxybenzyl cyanide.[1] The information is compiled from Safety Data Sheets (SDS) to ensure a high standard of accuracy and relevance for laboratory and development settings.

Hazard Identification and Classification

This compound is classified as harmful and an irritant. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for its hazards.

GHS Classification:

-

Acute Toxicity, Oral (Category 4)[1]

-

Acute Toxicity, Dermal (Category 4)[1]

-

Acute Toxicity, Inhalation (Category 4)[1]

-

Skin Irritation (Category 2)[1]

-

Serious Eye Irritation (Category 2)

-

Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System[1]

Signal Word: Warning[1]

Hazard Statements:

-

H335: May cause respiratory irritation.[1]

The following diagram illustrates the logical flow of hazard communication for this substance.

Caption: GHS Hazard Communication Flowchart.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for safe handling, storage, and experimental design.

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₂ | [1] |

| Molecular Weight | 161.16 g/mol | [1][2] |

| Appearance | Off-white Powder Solid | [3] |

| Odor | No information available | [3] |

| CAS Number | 50685-26-2 | [1][2] |

Note: Specific quantitative data such as melting point, boiling point, and solubility for this compound are not consistently provided across the reviewed safety data sheets. Researchers should verify these parameters experimentally for their specific batch.

Experimental Protocols and Toxicological Information

While detailed experimental protocols are not provided in standard SDSs, the hazard classifications are based on standardized methodologies (e.g., OECD guidelines). The classifications imply the following toxicological endpoints.

| Endpoint | Classification | Implied Effects |

| Acute Oral Toxicity | Category 4 | Harmful if the substance is swallowed. |

| Acute Dermal Toxicity | Category 4 | Harmful if the substance comes into contact with the skin. |

| Acute Inhalation Toxicity | Category 4 | Harmful if the substance is inhaled as dust or mist. |

| Skin Corrosion/Irritation | Category 2 | Causes reversible skin irritation upon contact. |

| Eye Damage/Irritation | Category 2 | Causes serious, but reversible, eye irritation. |

| STOT-Single Exposure | Category 3 | May cause irritation to the respiratory tract. |

No data is available regarding germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[3]

Handling, Storage, and Emergency Procedures

Safe laboratory practice requires adherence to specific protocols for handling, storage, and emergencies.

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only outdoors or in a well-ventilated area.[1] Ensure eyewash stations and safety showers are close to the workstation.

-

Personal Protective Equipment:

-

Hygiene Measures: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke when using this product.[1]

Storage

Store in a cool, well-ventilated place and keep the container tightly closed.[1] The substance should be stored locked up.[1]

First-Aid Measures

The following flowchart outlines the recommended first-aid procedures in case of exposure.

Caption: First-Aid Decision Workflow for Exposure.

Specific first-aid guidance includes:

-

Inhalation: Remove the victim to fresh air. If breathing is difficult, give oxygen.[1] Get medical help if you feel unwell.[1]

-

Skin Contact: Take off contaminated clothing immediately and wash the affected area with soap and plenty of water.[1]

-

Eye Contact: Rinse with pure water for at least 15 minutes.[1] Consult a doctor.

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[1]

Firefighting and Accidental Release

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

-

Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[1]

-

Accidental Release: For spills, avoid dust formation.[1] Personnel should wear protective equipment. Sweep up the material and place it into a suitable container for disposal.[3] Prevent the product from entering drains.

The workflow for managing an accidental release is depicted below.

Caption: Workflow for Accidental Release Measures.

Disposal Considerations

Dispose of contents and containers to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1] Product characteristics at the time of disposal may affect disposal options.

This guide is intended to provide essential safety information for trained professionals. Always refer to the most current Safety Data Sheet provided by your supplier before handling this compound.

References

An In-depth Technical Guide to 4-(Cyanomethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Cyanomethyl)benzoic acid, a bifunctional aromatic compound, is a versatile building block in organic synthesis and a molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring both a carboxylic acid and a cyanomethyl group, allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, spectroscopic data, and its applications, with a particular focus on its role in drug discovery and development.

Chemical and Physical Properties

This compound is a solid at room temperature with the chemical formula C₉H₇NO₂. The presence of both a hydrogen bond donor (carboxylic acid) and acceptor (nitrile) influences its physical properties such as melting point and solubility.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 50685-26-2 | [1] |

| Molecular Formula | C₉H₇NO₂ | [1] |

| Molecular Weight | 161.16 g/mol | [1] |

| Appearance | Solid | - |

| Melting Point | 208 °C | [1] |

| SMILES | C1=CC(=CC=C1CC#N)C(=O)O | [1] |

| InChIKey | RSGBXCFAYHOKQZ-UHFFFAOYSA-N | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: 1H and 13C NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |

| 1H NMR | 8.13 | d | 2.0 | Acetone |

| 7.98 | dd | 8.4, 2.0 | Acetone | |

| 7.75 | d | 8.4 | Acetone | |

| 13C NMR | 164.8 | - | - | Acetone |

| 136.7 | - | - | Acetone | |

| 132.2 | - | - | Acetone | |

| 131.4 | - | - | Acetone | |

| 131.0 | - | - | Acetone | |

| 130.9 | - | - | Acetone | |

| 129.3 | - | - | Acetone |

Data sourced from Green Chem., 2018, 20, 3038.

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the cyanation of a benzylic halide, such as 4-(bromomethyl)benzonitrile, followed by hydrolysis of the nitrile group at the benzylic position is not the desired route. A more direct approach involves the hydrolysis of a precursor ester, which can be synthesized from commercially available starting materials.

Experimental Protocol: Synthesis from Methyl 4-(bromomethyl)benzoate

This two-step synthesis involves the conversion of methyl 4-(bromomethyl)benzoate to methyl 4-(cyanomethyl)benzoate, followed by hydrolysis to the final product.

Step 1: Synthesis of Methyl 4-(cyanomethyl)benzoate

-

Materials: Methyl 4-(bromomethyl)benzoate, sodium cyanide (NaCN), dimethylformamide (DMF), water, ethyl acetate, brine.

-

Procedure:

-

Dissolve methyl 4-(bromomethyl)benzoate (1 equivalent) in DMF in a round-bottom flask.

-

Add sodium cyanide (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 4-(cyanomethyl)benzoate.

-

Purify the crude product by column chromatography on silica gel if necessary.

-

Step 2: Hydrolysis to this compound

-

Materials: Methyl 4-(cyanomethyl)benzoate, lithium hydroxide (LiOH) or sodium hydroxide (NaOH), tetrahydrofuran (THF), water, hydrochloric acid (HCl).

-

Procedure:

-

Dissolve methyl 4-(cyanomethyl)benzoate (1 equivalent) in a mixture of THF and water.

-

Add LiOH (1.5 equivalents) or NaOH (1.5 equivalents) to the solution.

-

Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

-

After the reaction is complete, remove the THF under reduced pressure.

-

Acidify the aqueous solution to pH 2-3 with 1M HCl.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to obtain this compound.

-

Caption: Synthetic workflow for this compound.

Applications in Drug Development and Medicinal Chemistry

This compound and its derivatives are valuable scaffolds in medicinal chemistry. The carboxylic acid group can be readily converted to esters, amides, and other functional groups, allowing for the exploration of structure-activity relationships (SAR). The cyanomethyl group can also participate in various chemical transformations or act as a key interacting moiety with biological targets.

Role as a Linker and Pharmacophore

In drug design, this compound can serve as a rigid linker to connect different pharmacophoric elements. Its defined geometry helps in positioning functional groups for optimal interaction with a biological target. Furthermore, the nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups.

Use in the Synthesis of Enzyme Inhibitors

Derivatives of this compound have been investigated as potential enzyme inhibitors. The design of such inhibitors often involves modifying the carboxylic acid and the aromatic ring to achieve high affinity and selectivity for the target enzyme's active site. While specific IC50 values for this compound itself are not widely reported, its derivatives are actively being studied.

Workflow for Structure-Activity Relationship (SAR) Studies

A common workflow in medicinal chemistry involves the synthesis of a library of analogs based on a core scaffold like this compound to probe the SAR.

Caption: General workflow for SAR studies using the scaffold.

Conclusion

This compound is a key chemical intermediate with significant potential in both academic research and industrial applications, particularly in the realm of drug discovery. Its straightforward synthesis and the reactivity of its dual functional groups make it an attractive starting material for the creation of diverse molecular architectures. Future research will likely continue to explore the utility of this compound in the development of novel therapeutics and advanced materials.

References

The Genesis of a Versatile Intermediate: A Technical Guide to 4-(Cyanomethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Cyanomethyl)benzoic acid, a bifunctional aromatic compound, holds a significant position in the landscape of modern organic synthesis and medicinal chemistry. Its unique structure, incorporating both a carboxylic acid and a cyanomethyl group, renders it a valuable building block for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies associated with this important chemical intermediate. While a definitive, singular "discovery" of this compound is not prominently documented in historical chemical literature, its synthesis logically follows from well-established chemical principles of the late 19th and early 20th centuries. This guide will, therefore, focus on the most plausible historical synthetic routes and the evolution of methodologies leading to its preparation and utilization.

Physicochemical and Spectroscopic Data

A comprehensive summary of the key quantitative data for this compound is presented below, facilitating easy reference and comparison.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 50685-26-2 |

| Molecular Formula | C₉H₇NO₂ |

| Molecular Weight | 161.16 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 196-200 °C |

| Solubility | Limited in water, soluble in many organic solvents |

| InChI | InChI=1S/C9H7NO2/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,5H2,(H,11,12) |

| SMILES | O=C(O)c1ccc(CC#N)cc1 |

Historical Context and Plausible Early Synthesis

The emergence of this compound is intrinsically linked to the development of synthetic organic chemistry, particularly the reactions for the functionalization of aromatic compounds. While a specific date of first synthesis is elusive, a logical and historically consistent pathway involves the nucleophilic substitution of a benzylic halide with a cyanide salt.

A key precursor, 4-(chloromethyl)benzoic acid, can be synthesized from p-toluic acid, a readily available starting material. The chlorination of the methyl group of p-toluic acid would yield 4-(chloromethyl)benzoic acid. Subsequent reaction with a cyanide salt, such as sodium or potassium cyanide, would then produce this compound. This two-step sequence represents a classic and straightforward approach that would have been accessible to chemists of the early 20th century.

Below is a diagram illustrating this probable historical synthetic workflow.

Key Experimental Protocols

This section details the methodologies for the probable historical synthesis of this compound, based on established and well-documented chemical transformations.

Protocol 1: Synthesis of 4-(Chloromethyl)benzoic acid from p-Toluic Acid

This procedure describes the benzylic chlorination of p-toluic acid.

Materials:

-

p-Toluic acid

-

Thionyl chloride (SOCl₂) or Sulfuryl chloride (SO₂Cl₂)

-

Radical initiator (e.g., benzoyl peroxide)

-

Inert solvent (e.g., carbon tetrachloride or benzene)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-toluic acid in the inert solvent.

-

Add a catalytic amount of the radical initiator.

-

Slowly add thionyl chloride or sulfuryl chloride to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., hexane or a mixture of ethyl acetate and hexane) to yield pure 4-(chloromethyl)benzoic acid.

Protocol 2: Synthesis of this compound

This protocol outlines the nucleophilic substitution of the benzylic chloride with a cyanide salt.

Materials:

-

4-(Chloromethyl)benzoic acid

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Solvent (e.g., aqueous ethanol, dimethyl sulfoxide (DMSO))

Procedure:

-

Dissolve 4-(chloromethyl)benzoic acid in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a stirrer.

-

Add a stoichiometric amount of sodium cyanide or potassium cyanide to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

If an aqueous solvent is used, acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.

-

Filter the solid product and wash with cold water.

-

The crude this compound is then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pure product.

Role as a Versatile Chemical Intermediate

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. The carboxylic acid can undergo esterification, amidation, and reduction, while the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. This allows for a variety of subsequent chemical transformations, making it a valuable precursor in the synthesis of pharmaceuticals and other functional molecules.

The following diagram illustrates the role of this compound as a central hub for the synthesis of diverse molecular scaffolds.

Conclusion

While the precise moment of its first synthesis remains unrecorded, the logical synthetic pathways available from the foundational principles of organic chemistry provide a clear picture of the origins of this compound. Its importance has grown over time, and it continues to be a key intermediate for researchers and drug development professionals. The detailed protocols and data presented in this guide offer a solid foundation for its synthesis and application in the laboratory, underscoring its enduring value in the pursuit of novel chemical entities.

Spectroscopic Profile of 4-(Cyanomethyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-(Cyanomethyl)benzoic acid. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed analysis of its structural and electronic properties through various spectroscopic techniques.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in a clear and structured format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Chemical Shift (δ, ppm) |

| 7.98 | d | Ar-H | 167.9 |

| 7.45 | d | Ar-H | 138.4 |

| 4.05 | s | CH₂ | 130.2 |

| 13.1 (broad) | s | COOH | 128.9 |

| 117.5 | |||

| 22.5 |

Note: Data is based on typical chemical shifts for similar structures and may vary depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic peaks for the carboxylic acid, nitrile, and aromatic functionalities.

Table 2: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic acid dimer) |

| 2240 | Medium | C≡N stretch (Nitrile) |

| 1710-1680 | Strong | C=O stretch (Carboxylic acid dimer) |

| 1600, 1450 | Medium-Weak | C=C stretch (Aromatic ring) |

| 1320-1210 | Medium | C-O stretch (Carboxylic acid) |

| 950-910 | Medium, Broad | O-H bend (Carboxylic acid dimer) |

Note: The exact peak positions and intensities can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis.

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 161 | 100 | [M]⁺ (Molecular Ion) |

| 144 | Moderate | [M - OH]⁺ |

| 116 | High | [M - COOH]⁺ |

| 90 | Moderate | [C₇H₆]⁺ |

Note: The fragmentation pattern is predicted based on the structure of this compound. The base peak is assumed to be the molecular ion.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region.

Table 4: UV-Visible Spectroscopic Data for this compound

| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Solvent | Assignment |

| ~230 | >10,000 | Ethanol | π → π* transition (Benzene ring) |

| ~275 | ~1,000 | Ethanol | π → π* transition (Benzene ring, B-band) |

Note: The absorption maxima and molar absorptivity are estimations based on data for benzoic acid and its derivatives.[1][2][3][4] The exact values may vary with the solvent used.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including the number of scans, relaxation delay, and spectral width.

-

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Background Spectrum: Acquire a background spectrum of a pure KBr pellet to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Place the sample pellet in the spectrometer's sample holder and acquire the FT-IR spectrum.

-

Data Analysis: Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography for volatile compounds. The sample is vaporized in the ion source.[6]

-

Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization, primarily forming radical cations (molecular ions).[7]

-

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[7]

-

Detection: Detect the separated ions and record their abundance, generating a mass spectrum.

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration. The concentration should be adjusted to yield an absorbance value within the linear range of the instrument (typically 0.1 - 1.0).[8]

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum.[8]

-

Sample Measurement: Fill a quartz cuvette with the sample solution and place it in the spectrophotometer.

-

Data Acquisition: Scan a range of wavelengths (e.g., 200-400 nm) and record the absorbance.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. UV-Vis Spectrum of Benzoic Acid | SIELC Technologies [sielc.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. engineering.purdue.edu [engineering.purdue.edu]

Theoretical Insights into 4-(Cyanomethyl)benzoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Cyanomethyl)benzoic acid, a versatile organic compound, holds significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its unique molecular architecture, featuring both a carboxylic acid and a cyanomethyl group, imparts a range of physicochemical properties that make it a valuable building block for the synthesis of novel compounds. This technical guide provides an in-depth analysis of the theoretical studies on this compound, offering a comprehensive overview of its electronic structure, vibrational properties, and molecular characteristics as elucidated by computational methods. Detailed experimental protocols for its synthesis and characterization are also presented, alongside a thorough compilation of quantitative data to serve as a foundational resource for researchers.

Introduction

This compound, also known as 4-carboxyphenylacetonitrile, is a bifunctional molecule with the chemical formula C₉H₇NO₂ and a molecular weight of 161.16 g/mol .[1] The presence of the carboxylic acid group allows for the formation of salts and esters, while the cyanomethyl group can participate in various chemical transformations, making it a key intermediate in the synthesis of more complex molecules. Understanding the fundamental theoretical aspects of this compound is crucial for predicting its reactivity, designing new derivatives, and exploring its potential applications in drug development and materials science. This guide summarizes the key theoretical and experimental findings related to this compound.

Molecular Structure and Properties

The molecular structure of this compound consists of a benzene ring substituted at the 1 and 4 positions with a carboxylic acid group and a cyanomethyl group, respectively.

Computational Details

The theoretical calculations summarized in this guide are typically performed using Density Functional Theory (DFT), a robust computational method for investigating the electronic structure of molecules. A common approach involves geometry optimization using the B3LYP functional with a 6-311++G(d,p) basis set. This level of theory provides a good balance between computational cost and accuracy for predicting molecular geometries and vibrational frequencies.

Experimental Protocol: Computational Geometry Optimization

-

Software: Gaussian 09 or a similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT).

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP).

-

Basis Set: 6-311++G(d,p).

-

Procedure:

-

Construct the initial molecular structure of this compound.

-

Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.

-

Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

-

Spectroscopic Analysis

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule and for comparing experimental data with theoretical predictions. The calculated vibrational frequencies, after appropriate scaling, can aid in the assignment of the experimental FT-IR and Raman spectra.

Table 1: Calculated and Experimental Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | ~3500 | Broad band ~3000 |

| C=O (Carboxylic Acid) | Stretching | ~1750 | ~1700 |

| C≡N (Nitrile) | Stretching | ~2250 | ~2250 |

| C-H (Aromatic) | Stretching | ~3100-3000 | ~3100-3000 |

Note: The calculated frequencies are based on studies of similar molecules and may vary for this compound. Experimental values are typical ranges.

Experimental Protocol: FT-IR and Raman Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer and a Raman spectrometer.

-

Sample Preparation: For FT-IR, the sample can be prepared as a KBr pellet. For FT-Raman, the sample can be analyzed directly as a solid powder.

-

Data Acquisition:

-

FT-IR: Record the spectrum in the range of 4000-400 cm⁻¹.

-

FT-Raman: Excite the sample with a laser (e.g., 1064 nm) and collect the scattered light.

-

-

Data Analysis: Assign the observed vibrational bands to the corresponding functional groups, aided by the theoretically calculated frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

Table 2: Experimental ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H (COOH) | ~13.0 | br s |

| ¹H (Aromatic) | 7.9 (d), 7.5 (d) | Doublet |

| ¹H (CH₂) | 4.0 | Singlet |

| ¹³C (C=O) | ~167 | - |

| ¹³C (Aromatic) | ~138, 132, 130, 129 | - |

| ¹³C (C≡N) | ~118 | - |

| ¹³C (CH₂) | ~28 | - |

Note: These are approximate values based on available spectral data and may vary depending on the solvent and experimental conditions.

Experimental Protocol: NMR Spectroscopy

-